AZD5099 - 907543-25-3

AZD5099

Catalog Number: EVT-260466
CAS Number: 907543-25-3
Molecular Formula: C21H27Cl2N5O6S
Molecular Weight: 548.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-5099 is a DNA gyrase modulator potentially for the treatment of bacterial infection.
Source and Classification

AZD5099 was developed through a series of chemical modifications aimed at enhancing the antibacterial properties of earlier pyrrolamide derivatives. It belongs to a class of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and maintenance. This classification places AZD5099 among novel antibacterial agents that are being explored for their potential to address antibiotic resistance issues in clinical settings .

Synthesis Analysis

The synthesis of AZD5099 involves multiple steps, primarily focusing on the modification of pyrrole structures to enhance their activity against bacterial topoisomerases. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with pyrrole ethyl esters, which serve as the foundational building blocks.
  2. Reactions: Key reactions include:
    • Halogenation: Introducing halogen atoms into the pyrrole ring to increase reactivity.
    • Acylation: Using acyl chlorides to form amide bonds, which are essential for the biological activity of the compound.
    • Deprotection Steps: Protecting groups are often used during synthesis to prevent unwanted reactions; these must be removed at specific stages to yield the final product.
  3. Yield Optimization: Throughout the synthesis, various parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, the use of mild reducing agents like zinc dust has been noted to improve outcomes in certain steps .
Molecular Structure Analysis

AZD5099 features a complex molecular structure characterized by:

  • Core Structure: The compound contains a pyrrole ring fused with an amide group, which is critical for its interaction with target enzymes.
  • Functional Groups: Specific substitutions on the pyrrole ring enhance its binding affinity and selectivity towards bacterial topoisomerases.
  • Molecular Weight: The molecular formula and weight are essential for pharmacokinetic studies, influencing absorption and distribution within biological systems.

The detailed structural analysis using techniques like nuclear magnetic resonance spectroscopy has provided insights into the spatial arrangement of atoms within AZD5099, confirming its suitability as a topoisomerase inhibitor .

Chemical Reactions Analysis

AZD5099 undergoes several chemical reactions that are crucial for its antibacterial activity:

  1. Inhibition Mechanism: The primary reaction involves binding to the ATP-binding site of bacterial DNA gyrase and topoisomerase IV, effectively blocking their activity and preventing DNA replication.
  2. Hydrolysis: In biological environments, AZD5099 may undergo hydrolysis, leading to the release of active metabolites that can further inhibit bacterial growth.
  3. Stability Studies: Understanding the stability of AZD5099 under physiological conditions is vital for predicting its behavior in vivo, including its half-life and degradation pathways .
Mechanism of Action

The mechanism of action of AZD5099 is centered on its ability to inhibit bacterial type II topoisomerases:

  • Binding Affinity: AZD5099 binds competitively to the ATP-binding site of these enzymes, mimicking ATP but without triggering the enzymatic activity necessary for DNA replication.
  • Impact on DNA Replication: By inhibiting these enzymes, AZD5099 effectively halts DNA supercoiling processes essential for replication and transcription in bacteria.
  • Structural Interactions: Molecular docking studies have revealed specific interactions between AZD5099 and key amino acid residues within the active site of topoisomerases, providing insights into its potency as an inhibitor .
Physical and Chemical Properties Analysis

AZD5099 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; it is typically soluble in organic solvents but may require formulation adjustments for optimal aqueous solubility.
  • Stability: Stability studies indicate that AZD5099 maintains integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Melting Point and Boiling Point: These thermal properties provide insights into handling and storage requirements during pharmaceutical development.

Quantitative analyses such as high-performance liquid chromatography have been employed to assess purity levels and confirm identity throughout various stages of synthesis .

Applications

AZD5099 has significant potential applications in medicinal chemistry:

  • Antibacterial Therapy: Its primary application is as an antibacterial agent targeting infections caused by resistant Gram-positive pathogens.
  • Research Tool: Beyond therapeutic use, AZD5099 serves as a valuable tool in research settings for studying bacterial DNA replication mechanisms and developing new antibiotics.
  • Clinical Trials: Currently undergoing clinical trials, AZD5099's efficacy against specific bacterial infections will determine its future role in clinical practice.
Introduction to AZD5099 in the Context of Antimicrobial Resistance

Global Burden of Multidrug-Resistant Bacterial Infections

Multidrug-resistant (MDR) bacteria pose a catastrophic threat to global health, with antibiotic resistance projected to cause >10 million annual deaths by 2050 [4] [5]. Gram-negative pathogens—including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii—are particularly problematic due to their impermeable membranes and efflux pump systems that limit antibiotic penetration [4] [6]. In neonatal and pediatric ICUs in Brazil (2014–2017), extended-spectrum β-lactamase (ESBL)-producing Klebsiella and E. coli accounted for 36.9% of colonizations, while carbapenem-resistant Gram-negative bacteria (CRGNB) caused 33.9% of ventilator-associated pneumonias [9]. This resistance crisis stems from two primary mechanisms: genetic mutations (e.g., enzymatic degradation of antibiotics) and horizontal gene transfer of resistance genes via plasmids or transposons [5].

Table 1: Prevalence of Priority MDR Pathogens in Clinical Settings

Pathogen TypeResistance MechanismClinical ImpactPrevalence Example
CRECarbapenemase productionHigh mortality in bloodstream infections35.9% of NICU catheter-associated infections [9]
MRSAAltered penicillin-binding proteinsSurgical site infections, sepsis31.4% of PICU catheter-associated bloodstream infections [9]
ESBL-producing Enterobacteriaceaeβ-lactamase hydrolysisColonization dominance in ICUs38.5% of PICU colonizations [9]

Role of Type II Topoisomerases (GyrB/ParE) as Antibacterial Targets

Type IIA topoisomerases—DNA gyrase (GyrA2GyrB2) and topoisomerase IV (ParC2ParE2)—are essential enzymes for bacterial DNA replication, transcription, and chromosome segregation. The ATPase subunits (GyrB and ParE) provide energy through ATP hydrolysis and represent promising targets due to their structural divergence from human topoisomerases [2] [3]. Unlike quinolones (which target GyrA/ParC and cause DNA breaks), ATP-competitive inhibitors of GyrB/ParE:

  • Block the ATP-binding pocket, halting DNA supercoiling/decatenation
  • Avoid cross-resistance with quinolones [3]
  • Exhibit lower spontaneous mutation frequencies than GyrA inhibitors [3]

Table 2: Functional Differentiation of Bacterial Type II Topoisomerase Subunits

EnzymeSubunitPrimary FunctionInhibitor ClassClinical Example
DNA GyraseGyrBATP hydrolysis for negative supercoilingPyrrolamides (AZD5099)Novobiocin (historical)
GyrADNA breakage/re-ligationQuinolonesCiprofloxacin
Topoisomerase IVParEATP hydrolysis for decatenationPyrrolamidesAZD5099
ParCDNA strand passageQuinolonesLevofloxacin

Historical Development of Pyrrolamide-Class Inhibitors

The pyrrolamide class emerged from efforts to overcome limitations of early ATPase inhibitors. Novobiocin (1950s), the only historically marketed GyrB/ParE inhibitor, was withdrawn due to efficacy and toxicity issues [2] [3]. Its derivative L-C43 (Bristol-Myers Squibb) advanced to trials but caused jaundice and cardiac toxicity [3]. AstraZeneca’s AZD5099 (compound 6) represented a breakthrough with:

  • Structural innovations: Dichloropyrrole carboxamide moiety binding Asp81 in S. aureus GyrB, and a thiazole group engaging Arg84 via cation-π stacking [3]
  • Enhanced spectrum: Potent activity against Gram-positives (MRSA, VRE) and fastidious Gram-negatives (MIC ≤0.03 μg/mL for S. aureus) [1] [3]
  • Pharmacokinetic optimization: Replacement of thiazole carboxylate with an amide side chain to reduce clearance [3]

Despite promising antibacterial properties, AZD5099 was withdrawn from Phase I trials due to mitochondrial toxicity linked to the thiazole-carboxylate moiety [3]. This setback catalyzed next-generation pyrrolamide designs:

  • Pyridazine replacements (e.g., compound 28): Eliminated mitochondrial toxicity while retaining Asp81 hydrogen bonding (GyrB IC50 = 49 nM) [3]
  • Improved efficacy: Compound 28 outperformed AZD5099 in MRSA sepsis models with lower resistance frequencies [3]
  • Gram-negative expansion: MIC of 1 μg/mL against E. coli—comparable to recent pyrrolamide leaders [3]

Table 3: Evolution of Key Pyrrolamide Inhibitors

CompoundCore StructureGyrB IC50 (S. aureus)Antibacterial SpectrumDevelopment Status
NovobiocinCoumarin glycoside100 nMNarrow (Gram-positives)Withdrawn (2011)
AZD1279Thiazole-carboxylate180 nMModerate (Gram-positives)Preclinical
AZD5099Thiazole-amide20–50 nMBroad (Gram-positives, fastidious Gram-negatives)Phase I (Withdrawn)
Compound 28Pyridazine49 nMExtended (Gram-positives, some Enterobacteriaceae)Preclinical candidate

Properties

CAS Number

907543-25-3

Product Name

AZD5099

IUPAC Name

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid

Molecular Formula

C21H27Cl2N5O6S

Molecular Weight

548.4 g/mol

InChI

InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1

InChI Key

KGZHRAVDXGQUQM-WCQGTBRESA-N

SMILES

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-(4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino)-3-methoxy-1-piperidyl)-4-((2-methoxy-1-methylethyl)carbamoyl)thiazole-5-carboxylic acid
AZD5099

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl

Isomeric SMILES

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.